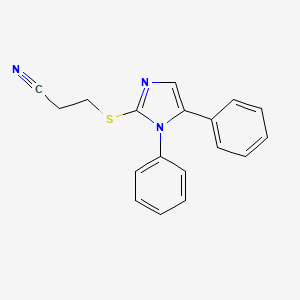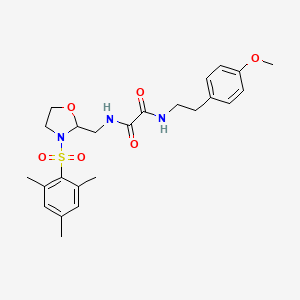
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains an oxazolidin-2-one ring, which is a popular heterocycle framework in synthetic organic chemistry . This ring is often used as a chiral auxiliary in stereoselective transformations .
Synthesis Analysis
Oxazolidin-2-one antibacterial agents, which may be structurally similar to your compound, are currently prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .Molecular Structure Analysis
The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton quite rare in natural product chemistry but very popular in medicinal chemistry .Aplicaciones Científicas De Investigación
Antibacterial Activity
The oxazolidin-2-one nucleus has gained prominence in the pharmaceutical market due to the introduction of linezolid, an antibacterial agent with a unique mechanism of action . Linezolid and other oxazolidin-2-one derivatives exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Researchers are actively investigating other oxazolidin-2-ones for their antibacterial potential. These compounds are synthesized via diverse chemical routes and have shown promise in combating drug-resistant bacterial infections.
Anti-Mitotic Properties
Derived from the indibulin and combretastatin scaffolds, our compound of interest has potential anti-mitotic activity . Anti-mitotic agents interfere with cell division, making them valuable in cancer research. By disrupting microtubule dynamics, these compounds can inhibit tumor growth and metastasis. Further studies are needed to explore the precise mechanisms and evaluate their efficacy against specific cancer types.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIWPUQSCUKPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

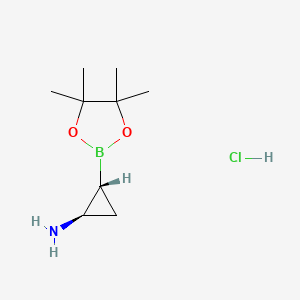
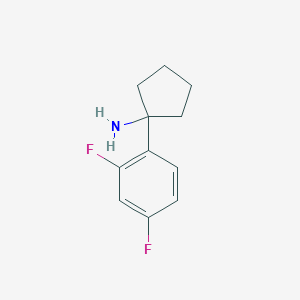
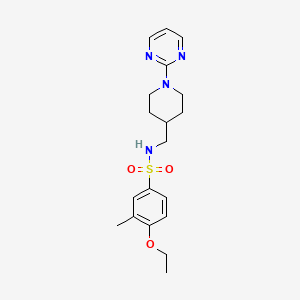


![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)
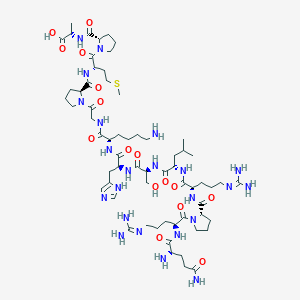
![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)
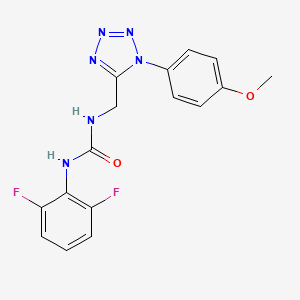
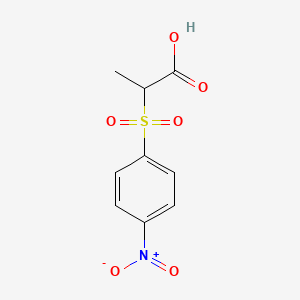
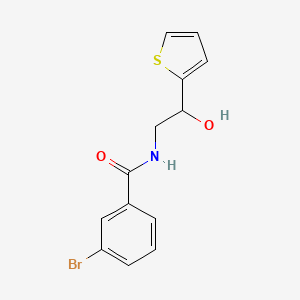
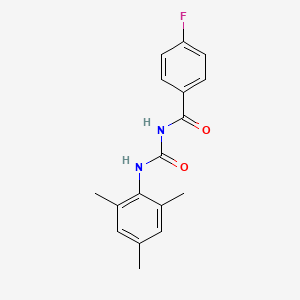
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)
